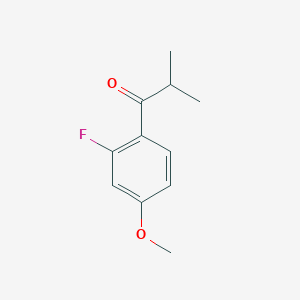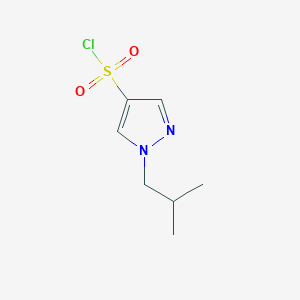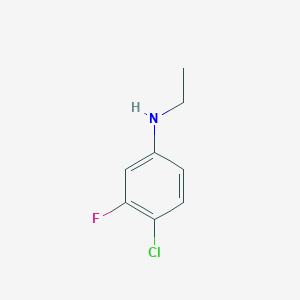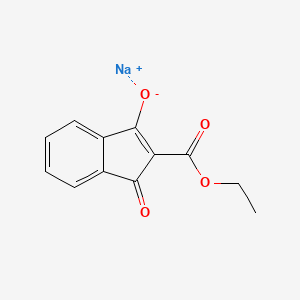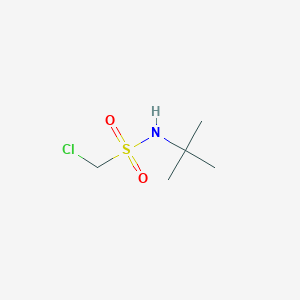
N-tert-butyl-1-chloromethanesulfonamide
Overview
Description
N-tert-butyl-1-chloromethanesulfonamide: is a chemical compound with the molecular formula C5H12ClNO2S. It is a derivative of methanesulfonamide, where a tert-butyl group is attached to the nitrogen atom, and a chlorine atom is attached to the carbon atom of the sulfonamide group. This compound is known for its utility in various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
N-tert-butyl-1-chloromethanesulfonamide is a chemical compound used in various chemical reactions, which involves the reaction of nitriles with di-tert-butyl dicarbonate .
Mode of Action
The compound acts as a reagent in the Ritter reaction. In this reaction, it interacts with its targets (nitriles and di-tert-butyl dicarbonate) under solvent-free conditions at room temperature . The reaction involves the simultaneous C–N single bond scission of isonitrile and the migration of the tert-alkyl group to the adjacent unsaturated nitrogen center of the nitrile precursor .
Biochemical Pathways
, which is a key process in organic synthesis. This reaction can lead to the formation of N-tert-butyl amides , which are found in many drugs.
Result of Action
The result of this compound’s action is the formation of N-tert-butyl amides via the Ritter reaction . These amides are found in many drugs, indicating the compound’s potential utility in pharmaceutical synthesis.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Ritter reaction it participates in is efficient under solvent-free conditions at room temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by factors like temperature and solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-chloromethanesulfonamide typically involves the reaction of tert-butylamine with chloromethanesulfonamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions effectively. The process may also include purification steps to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-1-chloromethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form N-tert-butyl-1-chloromethanesulfonic acid.
Reduction: Reduction can yield N-tert-butyl-1-methanesulfonamide.
Substitution: Substitution reactions can produce various N-tert-butyl-1-substituted methanesulfonamides.
Scientific Research Applications
Chemistry: N-tert-butyl-1-chloromethanesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of N-heterocycles and other complex organic molecules. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis.
Biology: In biological research, the compound can be used to study enzyme mechanisms and to develop inhibitors for various biological targets.
Industry: this compound is used in the chemical industry for the production of various chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
N-tert-butylmethanesulfonamide: Similar to N-tert-butyl-1-chloromethanesulfonamide but without the chlorine atom.
N-ethylmethanesulfonamide: Another derivative of methanesulfonamide with an ethyl group instead of tert-butyl.
N-methylmethanesulfonamide: A simpler derivative with a methyl group.
Uniqueness: this compound is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and applications. This makes it particularly useful in asymmetric synthesis and other specialized chemical reactions.
Properties
IUPAC Name |
N-tert-butyl-1-chloromethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO2S/c1-5(2,3)7-10(8,9)4-6/h7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAHIKRUKJZYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115719-94-3 | |
| Record name | N-tert-butyl-1-chloromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
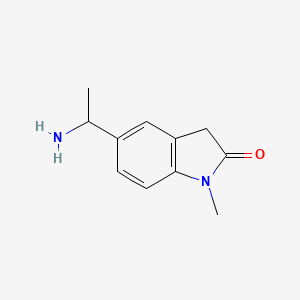
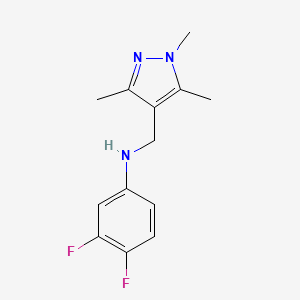
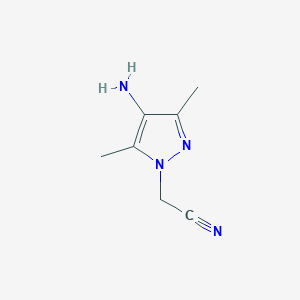
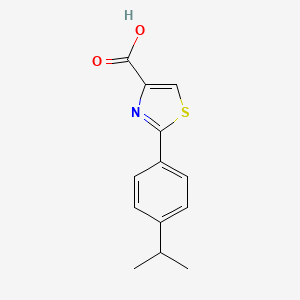
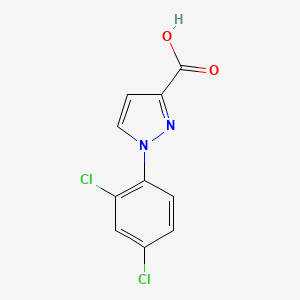
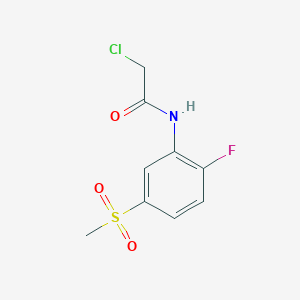
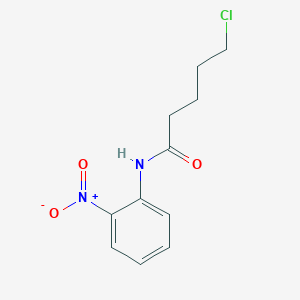
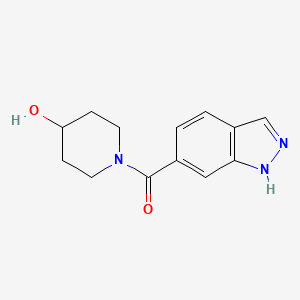
![1-[4-(Dimethylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3375874.png)
